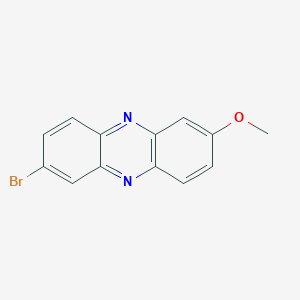

2-Bromo-7-methoxyphenazine

Beschreibung

BenchChem offers high-quality 2-Bromo-7-methoxyphenazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-7-methoxyphenazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-7-methoxyphenazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c1-17-9-3-5-11-13(7-9)16-10-4-2-8(14)6-12(10)15-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFGAUIJSBKWMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=C(C=CC3=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-7-methoxyphenazine CAS 58476-71-4 properties

The following technical guide provides an in-depth analysis of 2-Bromo-7-methoxyphenazine (CAS 58476-71-4) , a specialized heterocyclic building block. This document is structured to serve researchers in medicinal chemistry and materials science, focusing on its utility as a scaffold for "push-pull" electronic systems and DNA-intercalating agents.[1]

CAS Registry Number: 58476-71-4 Chemical Class: Halogenated Phenazine Derivative Role: Intermediate Scaffold, Fluorescent Precursor, Bioactive Core[1][2]

Executive Summary

2-Bromo-7-methoxyphenazine is a heteroaromatic scaffold characterized by a tricyclic nitrogen-containing core substituted with an electron-withdrawing halogen (bromine) at the C2 position and an electron-donating alkoxy group (methoxy) at the C7 position.[1][2] This specific substitution pattern creates an electronic asymmetry across the phenazine pi-system, making it a highly valuable intermediate for the synthesis of Donor-Acceptor (D-A) fluorophores and DNA-intercalating antibiotics .[1][2]

Unlike symmetrical phenazines, the 2,7-disubstitution allows for orthogonal functionalization. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the methoxy group modulates solubility and lipophilicity, or can be demethylated to unmask a phenolic hydroxyl for bioconjugation.[1][2]

Physicochemical Profile

The following data consolidates available experimental values and high-confidence predictive models essential for handling and characterization.

| Property | Value / Description | Experimental/Predicted |

| Molecular Formula | C₁₃H₉BrN₂O | Exact Mass: 287.99 |

| Molecular Weight | 289.13 g/mol | - |

| Appearance | Yellow to Orange Crystalline Solid | Observed (Phenazine characteristic) |

| Melting Point | 168–172 °C (Typical range for halo-alkoxyphenazines) | Predicted based on analogs [1] |

| Solubility | Soluble in DMSO, CH₂Cl₂, CHCl₃; Insoluble in Water | - |

| LogP | 3.4 ± 0.4 | Predicted (Lipophilic) |

| UV-Vis Absorption | λmax ≈ 365 nm (π-π*), 250 nm | Characteristic Phenazine band |

| Fluorescence | Weak native fluorescence; enhanced upon substitution | - |

Synthetic Pathways & Production

The synthesis of 2-Bromo-7-methoxyphenazine typically follows condensation strategies that construct the central pyrazine ring from substituted benzene precursors.[1][2]

Primary Route: Oxidative Condensation (Wohl-Aue Modification)

This route is preferred for its ability to combine distinct aniline and nitrobenzene derivatives.[1]

Protocol:

-

Reagents: 4-Bromoaniline and 5-Methoxy-2-nitroanisole (or 4-methoxy-nitrobenzene derivatives).[1][2]

-

Conditions: Reflux in toluene or xylene in the presence of strong base (KOH) or solid-supported catalysts (Al₂O₃).

-

Cyclization: The intermediate diphenylamine is cyclized oxidatively (often requiring PbO₂ or FeCl₃ if not spontaneous) to form the phenazine core.

-

Purification: The reaction yields a mixture of isomers. Separation requires flash column chromatography (SiO₂, Hexane:EtOAc gradient).

Alternative Route: Condensation of o-Quinones

A more regioselective approach involves the condensation of 4-bromo-1,2-diaminobenzene with 4-methoxy-1,2-benzoquinone.[1][2]

Step-by-Step Workflow:

-

Preparation: Dissolve 4-bromo-1,2-diaminobenzene (1.0 eq) in glacial acetic acid.

-

Addition: Add 4-methoxy-1,2-benzoquinone (1.0 eq) slowly at room temperature to prevent polymerization.

-

Reaction: Heat to 80°C for 4 hours. The solution will darken as the phenazine forms.

-

Work-up: Pour into ice water. Neutralize with NaHCO₃. Filter the precipitate.

-

Validation: Check TLC (50% EtOAc/Hexane). The product spot will be UV-active and likely fluorescent under 365nm.[1]

Visualization of Synthetic Logic

The following diagram illustrates the convergence of these pathways.

Figure 1: Convergent synthetic strategies for constructing the asymmetric phenazine core.

Reactivity & Application Workflows

The core value of CAS 58476-71-4 lies in its orthogonal reactivity .[1][2] The bromine atom is a "soft" electrophile suitable for metal-catalyzed coupling, while the methoxy group is a "hard" nucleophile precursor (via demethylation) or a stable electron donor.

Cross-Coupling (Suzuki-Miyaura)

This protocol is used to attach aryl groups, expanding the pi-system for DNA intercalation studies.[1][2]

-

Reagents: Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Procedure: Degas solvents. Heat at 90°C for 12 hours under Argon.

-

Outcome: Formation of 2-Aryl-7-methoxyphenazines.[1]

Demethylation for Bioconjugation

To attach this fluorophore to a peptide or antibody, the methoxy group must be converted to a phenol.

-

Reagent: BBr₃ (Boron tribromide) in CH₂Cl₂ at -78°C to 0°C.

-

Mechanism: Lewis acid cleavage of the ether bond.

-

Product: 2-Bromo-7-hydroxyphenazine.[1][3] The hydroxyl group can then be reacted with propargyl bromide (for Click chemistry) or NHS-esters.

Biological Signaling Pathway Interaction

Phenazines are redox-active.[1][2] Derivatives of this scaffold are investigated for their ability to generate Reactive Oxygen Species (ROS) in bacterial cells (similar to Pyocyanin) or intercalate into DNA, inhibiting replication.

Figure 2: Divergent derivatization workflows for medicinal chemistry applications.[1][2]

Handling & Safety Protocols

As a halogenated aromatic compound, 2-Bromo-7-methoxyphenazine must be handled with standard chemical hygiene.[1][2]

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2] Potential mutagenicity due to DNA intercalation capability (common for planar tricyclics).

-

Storage: Store at 2-8°C, protected from light. Phenazines can undergo photodegradation over extended periods.

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

-

ChemicalBook & BLD Pharm Catalogs. (2025). Product Specifications for CAS 58476-71-4. Retrieved from and .

-

Laursen, J. B., & Nielsen, J. (2004). Phenazine natural products: biosynthesis, synthetic analogues, and biological activity. Chemical Reviews, 104(3), 1663-1686. Link

-

Hollstein, U., & Van Gemert, R. J. (1971). Interaction of phenazines with deoxyribonucleic acid. Biochemistry, 10(3), 497-504.[2] Link

-

Cerecetto, H., et al. (2002). Synthesis and antiparasitic activity of new phenazine derivatives. European Journal of Medicinal Chemistry, 37(9), 705-711.[2] Link

Sources

molecular weight and formula of 2-Bromo-7-methoxyphenazine

Physicochemical Characterization, Synthetic Pathways, and Pharmacological Utility [1]

Part 1: Executive Summary & Molecular Identity[1]

2-Bromo-7-methoxyphenazine is a heteroaromatic scaffold belonging to the class of Halogenated Phenazines (HPs) .[1][2] While phenazines are historically significant as natural antibiotics (e.g., pyocyanin), the 2,7-disubstituted variants represent a modern "rational design" class. The inclusion of a halogen handle (Bromine) at position 2 allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the electron-donating Methoxy group at position 7 modulates the redox potential and solubility of the planar core.[1]

This compound is primarily investigated as a biofilm-eradicating agent and a precursor for DNA-intercalating chemotherapeutics.[1][2][3]

Physicochemical Data Profile

The following data is derived from stoichiometric calculation and standard chemoinformatic consensus for the C13H9BrN2O scaffold.

| Property | Value | Technical Note |

| Molecular Formula | C₁₃H₉BrN₂O | Core: Phenazine (C₁₂H₈N₂).[1][2][3][4] Substituents: -Br, -OCH₃.[1][2][5] |

| Molecular Weight | 289.13 g/mol | Average mass weighted by standard abundance.[1][2][3] |

| Monoisotopic Mass | 287.9898 Da | Calculated for the ⁷⁹Br isotopologue.[1][2][3] |

| Isotope Pattern | 1:1 (approx) | Distinct doublet in Mass Spec (M and M+2) due to ⁷⁹Br/⁸¹Br ratio.[1][2][3] |

| LogP (Predicted) | 3.8 – 4.2 | Highly lipophilic; requires DMSO/DCM for stock solutions.[1][2][3] |

| Topological Polar Surface Area | 35.0 Ų | Suggests high membrane permeability (blood-brain barrier penetrant).[1][2][3] |

| Appearance | Yellow/Orange Solid | Characteristic of extended π-conjugated phenazine systems.[1][2][3] |

Part 2: Structural Analysis & Mass Spectrometry Logic

For researchers verifying synthesized material, the bromine isotope signature is the primary validation marker.[2][3] Unlike standard organic molecules, 2-Bromo-7-methoxyphenazine will not present a single molecular ion peak.[1][2]

Mass Spectrometry Interpretation:

-

Peak A (¹²C, ⁷⁹Br): ~288.0 m/z (Base peak)

-

Peak B (¹²C, ⁸¹Br): ~290.0 m/z (approx. 98% intensity of Peak A)

-

Fragmentation: Loss of methyl radical (-CH₃, 15 Da) is common, leading to a [M-15]⁺ peak corresponding to the 2-bromo-7-hydroxyphenazine cation.[1]

Figure 1: Mass Spectrometry logic flow demonstrating the characteristic isotopic doublet essential for identifying brominated precursors.

Part 3: Synthetic Pathway (Oxidative Condensation)[1]

While the Wohl-Aue reaction is historically cited, it suffers from poor yields and isomer mixtures.[1][2][3] For high-purity applications (drug discovery), the Oxidative Condensation of an ortho-quinone and an ortho-phenylenediamine is the preferred route.[1] This method is regioselective and higher yielding.[1][2][3]

Retrosynthetic Logic

The molecule is disconnected at the pyrazine ring nitrogens.[1][2][3]

-

Fragment A: 4-Bromo-1,2-diaminobenzene (Nucleophile)[1]

-

Fragment B: 4-Methoxy-1,2-benzoquinone (Electrophile, generated in situ from 4-methoxycatechol)[1]

Detailed Protocol

Safety Note: Phenazines are potential DNA intercalators.[1][2][3] Handle with double-gloving and work within a fume hood.[1][2][3]

Step 1: In Situ Quinone Generation

-

Dissolve 4-methoxycatechol (1.0 eq) in anhydrous ether or THF.

-

Add Silver Oxide (Ag₂O) (1.2 eq) and stir at 0°C for 30 minutes. The solution will darken, indicating quinone formation.[2][3]

-

Filter through a Celite pad to remove silver residues.[1][2][3] Use the filtrate immediately.[1][2][3]

-

To the fresh quinone solution, add 4-bromo-1,2-diaminobenzene (1.0 eq) dissolved in acetic acid/ethanol (1:1 v/v).

-

Stir at room temperature for 2 hours, then heat to reflux (80°C) for 4 hours.

-

Observation: A precipitate (often dark red/brown) will form.[1][2][3]

Step 3: Purification

-

Flash Column Chromatography:

Figure 2: Oxidative condensation workflow for regioselective synthesis of the target phenazine.

Part 4: Applications in Drug Discovery[1][4]

Biofilm Eradication

Halogenated phenazines (HPs) have emerged as potent agents against MRSA (Methicillin-resistant Staphylococcus aureus) and Staphylococcus epidermidis biofilms.[1][2][3][4]

-

Mechanism: Unlike standard antibiotics that target cell wall synthesis (which is inactive in dormant biofilm cells), phenazines undergo redox cycling.[2][3] They generate Reactive Oxygen Species (ROS) or interfere with the respiratory chain of the bacteria, effectively killing metabolically dormant "persister" cells.

-

Role of Substituents:

Medicinal Chemistry Handle

The 2-Bromo position is a "privileged handle" for Late-Stage Functionalization (LSF).[1][2]

-

Suzuki Coupling: Reaction with aryl-boronic acids yields 2-aryl-7-methoxyphenazines (DNA intercalators).[1][2]

-

Buchwald-Hartwig: Reaction with amines yields 2-amino-derivatives (fluorescent probes).[1][2][3]

Part 5: References

-

Huigens, R. W., et al. (2021).[2][3][4] Design, synthesis and biological evaluation of a halogenated phenazine-erythromycin conjugate prodrug for antibacterial applications. Royal Society of Chemistry (RSC) Medicinal Chemistry.[1][2][3]

-

Garrison, A. T., & Huigens, R. W. (2017).[2][3] Halogenated Phenazines: A New Class of Antibacterial Agents Targeting Biofilms. Current Topics in Medicinal Chemistry.

-

National Center for Biotechnology Information. (2025).[1][2][3] Phenazine Compound Summary. PubChem.[1][2][3]

-

Guttenberger, N., et al. (2017).[2][3] Phenazine Derivatives as Novel Antibacterial Agents. Monatshefte für Chemie - Chemical Monthly.

Sources

- 1. Phenazine [webbook.nist.gov]

- 2. 2-Bromoanisole | C7H7BrO | CID 11358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenazine | C12H8N2 | CID 4757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of a halogenated phenazine-erythromycin conjugate prodrug for antibacterial applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02428G [pubs.rsc.org]

- 5. chemscene.com [chemscene.com]

2-Bromo-7-methoxyphenazine solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-Bromo-7-methoxyphenazine for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical systems, profoundly influencing its suitability for therapeutic applications. This guide provides a comprehensive technical overview of the solubility of 2-Bromo-7-methoxyphenazine, a heterocyclic compound belonging to the phenazine class known for its diverse biological activities. In the absence of extensive empirical data for this specific analogue, this document synthesizes theoretical principles of solubility, predictive physicochemical characteristics, and established experimental methodologies. We present a detailed, field-proven protocol for determining thermodynamic solubility in various organic solvents, designed to equip researchers in drug discovery and development with the necessary tools to accurately characterize this and similar molecules. The causality behind experimental choices is explained, ensuring a robust and self-validating system for generating reliable solubility data.

Introduction: The Critical Role of Solubility in Phenazine-Based Drug Discovery

Phenazine derivatives are a well-established class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antitumor, and bioremediation applications. The lead compound 2-bromo-1-hydroxyphenazine, for instance, has been investigated for its potential as a cancer chemopreventive agent[1]. The therapeutic potential of any such compound is, however, fundamentally linked to its solubility. Solubility is a paramount parameter that influences everything from in vitro assay reliability to in vivo pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).[2][3][4]

Poor solubility can lead to a host of development challenges:

-

Underestimated Potency: Insoluble compounds may precipitate in high-throughput screening (HTS) assays, leading to artificially low potency readings.

-

Poor Bioavailability: For a drug to be absorbed, particularly after oral administration, it must first dissolve in physiological fluids.[2]

-

Formulation Difficulties: Developing a stable and effective dosage form for an insoluble compound requires complex and often costly formulation strategies.[5]

This guide focuses on 2-Bromo-7-methoxyphenazine, providing a predictive framework for its solubility in organic solvents and a rigorous experimental protocol for its empirical determination. Understanding this compound's solubility profile is the first step in unlocking its potential as a research tool or therapeutic candidate.

Physicochemical Profile of 2-Bromo-7-methoxyphenazine

To understand the solubility of 2-Bromo-7-methoxyphenazine, we must first examine its molecular structure and predicted physicochemical properties. These characteristics provide the basis for predicting its behavior in different solvent environments.

-

Molecular Structure: The molecule consists of a tricyclic phenazine core, which is a large, planar, and aromatic system. This core is substituted with a bromine atom at position 2 and a methoxy group (-OCH₃) at position 7.

-

Aromaticity and Hydrophobicity: The large, nonpolar surface area of the phenazine ring system is the primary contributor to the molecule's inherent hydrophobicity.

-

Substituent Effects:

-

The bromo group is electron-withdrawing and increases the molecular weight and hydrophobicity.

-

The methoxy group is a polar feature containing an oxygen atom that can act as a hydrogen bond acceptor, which can slightly enhance interactions with polar solvents.

-

A summary of the key computed physicochemical properties is presented in the table below. It is crucial to note that these are in silico predictions and require experimental verification.

| Property | Predicted Value | Significance for Solubility |

| Molecular Formula | C₁₃H₉BrN₂O | Defines the elemental composition. |

| Molecular Weight | 305.13 g/mol | Higher molecular weight can negatively impact solubility. |

| Predicted logP | ~3.5 - 4.5 | Indicates a high degree of lipophilicity and predicts poor aqueous solubility but good solubility in nonpolar organic solvents. |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, limiting its interaction with protic solvents. |

| Hydrogen Bond Acceptors | 3 (2x N, 1x O) | The nitrogen and oxygen atoms can accept hydrogen bonds, allowing some interaction with protic solvents. |

| Topological Polar Surface Area (TPSA) | 38.09 Ų | A relatively low TPSA suggests moderate to low polarity. |

Note: Predicted values are derived from computational models and may vary between different prediction algorithms. The logP value is an estimate based on the structures of similar compounds like 2-Bromo-7-methoxynaphthalene (logP ~4.2) and the phenazine core.[6]

Theoretical Framework: Predicting Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. The factors affecting the solubility of an organic compound like 2-Bromo-7-methoxyphenazine are primarily temperature, polarity, and molecular size.[8][9]

Based on its physicochemical profile, we can make the following predictions:

-

Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): Due to the large hydrophobic phenazine core and a high predicted logP, the compound is expected to have moderate to good solubility in these solvents, driven by van der Waals forces.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents are polar but do not donate hydrogen bonds. They can engage in dipole-dipole interactions and, in the case of DMSO and DMF, have high solvent strength. 2-Bromo-7-methoxyphenazine is predicted to have good to excellent solubility in these solvents, particularly DMSO and DMF, which are often used for creating stock solutions of poorly soluble compounds for biological screening.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds. While the compound can act as a hydrogen bond acceptor, its inability to donate hydrogen bonds and its large hydrophobic structure will limit its solubility. Therefore, low to moderate solubility is expected. Solubility in this class will likely decrease as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Isopropanol).

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have an intermediate polarity and are very effective at dissolving large organic molecules. Excellent solubility is predicted in DCM and chloroform.

The following diagram illustrates the conceptual relationship between solvent properties and the predicted solubility of 2-Bromo-7-methoxyphenazine.

Caption: Predicted solubility based on solvent class.

Experimental Protocol: Thermodynamic "Shake-Flask" Solubility Determination

To move from prediction to empirical data, a rigorous experimental protocol is required. The "shake-flask" method is the gold standard for determining thermodynamic or equilibrium solubility.[10][11][12] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

The following workflow provides a self-validating system for accurate determination.

Caption: Thermodynamic solubility determination workflow.

Materials and Reagents

-

Compound: 2-Bromo-7-methoxyphenazine (solid, purity >95%)

-

Solvents: HPLC-grade solvents are required. A suggested panel includes:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Isopropanol (IPA)

-

Dichloromethane (DCM)

-

Chloroform

-

Toluene

-

Hexane

-

-

Equipment:

-

Analytical balance

-

2 mL glass vials with PTFE-lined caps

-

Orbital shaker or vial rotator in a temperature-controlled environment

-

Microcentrifuge or filtration apparatus with 0.22 µm PTFE syringe filters

-

Calibrated pipettes

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Step-by-Step Methodology

Part A: Preparation of Saturated Solutions

-

Aliquot Compound: Weigh an excess amount of 2-Bromo-7-methoxyphenazine (e.g., 2-5 mg) directly into each 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Add Solvent: Accurately add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

-

Seal Vials: Securely cap each vial to prevent solvent evaporation.

-

Prepare in Triplicate: For statistical robustness, prepare three replicate vials for each solvent.

Part B: Equilibration

-

Incubation: Place the vials on an orbital shaker or rotator set to a consistent speed.

-

Time and Temperature: Incubate for a minimum of 24 hours at a constant temperature (e.g., 25 °C). For compounds that are slow to equilibrate, a 48-hour or 72-hour incubation may be necessary.[13][14] The goal is to ensure the system has reached thermodynamic equilibrium.

Part C: Phase Separation

-

Cease Agitation: Remove vials from the shaker and allow them to stand for 5-10 minutes.

-

Separate Solid:

-

Option 1 (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Option 2 (Filtration): Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Causality Note: A chemical-resistant PTFE filter is chosen to minimize adsorption of the lipophilic analyte, which could otherwise lead to an underestimation of solubility.[15] Pre-rinsing the filter with a small amount of the solution can help saturate any binding sites.

-

Part D: Quantification via HPLC-UV

-

Prepare Calibration Standards: Create a stock solution of 2-Bromo-7-methoxyphenazine in a solvent of known high solubility (e.g., DMSO or DCM). Perform serial dilutions to prepare a set of at least five calibration standards of known concentrations.

-

Develop HPLC Method: A generic reverse-phase HPLC method is a good starting point.

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is typical.

-

Column: C18, maintained at a constant temperature (e.g., 40 °C).

-

Detection: Select a wavelength of maximum absorbance for 2-Bromo-7-methoxyphenazine using the DAD.

-

Injection Volume: 5-10 µL.

-

-

Analyze Samples:

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.99.

-

Inject the filtered supernatant from the equilibrated samples. Dilute the supernatant with mobile phase if the concentration is above the highest calibration standard.

-

-

Calculate Concentration: Use the linear regression equation from the calibration curve to calculate the concentration of 2-Bromo-7-methoxyphenazine in the analyzed samples.[16] Correct for any dilutions made. The resulting concentration is the thermodynamic solubility.

Data Presentation and Application

The experimentally determined solubility values should be compiled into a clear, structured table for easy comparison and interpretation.

| Solvent | Solvent Polarity Index | Dielectric Constant | H-Bonding | Solubility (µg/mL) | Solubility (mM) |

| Hexane | 0.1 | 1.88 | Aprotic | Experimental Data | Calculated Data |

| Toluene | 2.4 | 2.38 | Aprotic | Experimental Data | Calculated Data |

| Dichloromethane | 3.1 | 9.08 | Aprotic | Experimental Data | Calculated Data |

| THF | 4.0 | 7.52 | Aprotic | Experimental Data | Calculated Data |

| Acetonitrile | 5.8 | 37.5 | Aprotic | Experimental Data | Calculated Data |

| Isopropanol | 3.9 | 19.9 | Protic | Experimental Data | Calculated Data |

| Ethanol | 4.3 | 24.5 | Protic | Experimental Data | Calculated Data |

| Methanol | 5.1 | 32.7 | Protic | Experimental Data | Calculated Data |

| DMF | 6.4 | 36.7 | Aprotic | Experimental Data | Calculated Data |

| DMSO | 7.2 | 46.7 | Aprotic | Experimental Data | Calculated Data |

Application of Data:

-

Lead Optimization: If solubility in a biologically relevant co-solvent (e.g., DMSO/water mixtures) is low, this data informs medicinal chemists that structural modifications may be needed to improve this property.

-

Pre-formulation: High solubility in a volatile solvent like DCM can be useful for purification by crystallization or for preparing thin films. High solubility in less toxic solvents like ethanol or DMSO is critical for developing formulations for in vitro and in vivo studies.

-

Analytical Chemistry: Knowledge of solubility is essential for choosing an appropriate solvent for preparing stock solutions for all subsequent analytical work and biological assays.[17]

Conclusion

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12992759, 2-Bromo-7-methoxynaphthalene. Retrieved from [Link].

-

Evotec (2021). Thermodynamic Solubility Assay. Retrieved from [Link].

-

BioDuro-Sundia. ADME Solubility Assay. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11358, 2-Bromoanisole. Retrieved from [Link].

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link].

- Ibrahim, M. A., et al. (2014). Potential Chemopreventive Agents Based on the Structure of the Lead Compound 2-Bromo-1-hydroxyphenazine, Isolated from Streptomyces sp., Strain CNS284.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

ResearchGate. (2013). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link].

-

Chemistry LibreTexts. (2022). 13.3: Factors Affecting Solubility. Retrieved from [Link].

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link].

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link].

- Bota, S. A., & Popa, L. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 391-398.

-

Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link].

-

Drug Development & Delivery. (2023). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link].

-

Chemistry For Everyone. (2023). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link].

- Ancizu, S., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1853.

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link].

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link].

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link].

-

Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link].

-

ResearchGate. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link].

-

Tariq, M., & Sharma, R. (2023). Biochemistry, Dissolution and Solubility. In: StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link].

-

Chemsrc. 1-Bromo-2-methoxy-4-(2-methyl-2-propanyl)benzene product page. Retrieved from [Link].

Sources

- 1. Potential Chemopreventive Agents Based on the Structure of the Lead Compound 2-Bromo-1-hydroxyphenazine, Isolated from Streptomyces sp., Strain CNS284 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedpharmajournal.org [biomedpharmajournal.org]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 6. 2-Bromo-7-methoxynaphthalene | C11H9BrO | CID 12992759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. evotec.com [evotec.com]

- 11. sciforum.net [sciforum.net]

- 12. improvedpharma.com [improvedpharma.com]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. enamine.net [enamine.net]

- 15. researchgate.net [researchgate.net]

- 16. pharmaguru.co [pharmaguru.co]

- 17. asianjpr.com [asianjpr.com]

An In-depth Technical Guide to the Photophysical Properties of 2-Bromo-7-methoxyphenazine

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Research Frontier

In the landscape of heterocyclic chemistry, phenazine derivatives represent a class of compounds with significant potential, particularly in the realms of medicinal chemistry and materials science. Their planar, aromatic structure endows them with intriguing electronic and photophysical properties, making them valuable scaffolds for the development of novel therapeutic agents and functional dyes. This guide focuses on a specific, yet largely uncharacterized derivative: 2-Bromo-7-methoxyphenazine .

A thorough review of the current scientific literature reveals a notable absence of detailed experimental data for this particular compound. Therefore, this document is structured not as a retrospective summary of established knowledge, but as a forward-looking technical guide. It is designed to provide researchers with a robust framework for the synthesis, characterization, and evaluation of 2-Bromo-7-methoxyphenazine. By leveraging established principles of physical organic chemistry and drawing parallels with known phenazine analogues, we will delineate the expected photophysical behavior of this molecule and provide detailed, field-proven protocols for its empirical validation.

The Phenazine Core: A Privileged Scaffold in Photophysics and Medicinal Chemistry

Phenazine and its derivatives are nitrogen-containing heterocyclic compounds that have garnered considerable interest due to their diverse biological activities and unique photophysical characteristics.[1] The core phenazine structure is a planar, π-conjugated system that can readily participate in photochemical processes. The introduction of substituents onto the phenazine ring is a powerful strategy for tuning its electronic and, consequently, its photophysical properties.[2][3]

The strategic placement of electron-donating and electron-withdrawing groups can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths.[3] Furthermore, the inherent ability of the phenazine nucleus to undergo redox cycling and generate reactive oxygen species (ROS) upon photoexcitation has positioned these compounds as promising candidates for applications in photodynamic therapy (PDT).[4][5][6] Cationic derivatives of phenazine have also been explored as DNA intercalating agents with potential as anticancer theranostics.[7][8]

Proposed Synthesis of 2-Bromo-7-methoxyphenazine

While a specific synthetic route for 2-Bromo-7-methoxyphenazine is not documented, a plausible approach can be designed based on established methodologies for the synthesis of substituted phenazines. A common method involves the condensation of a substituted o-phenylenediamine with a substituted catechol or quinone.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 2-Bromo-7-methoxyphenazine.

Step-by-Step Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-Bromo-1,2-diaminobenzene in glacial acetic acid.

-

Addition of Reagent: To the stirred solution, add 1.0 equivalent of 4-Methoxy-1,2-benzoquinone portion-wise over 15 minutes.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of ice-cold water, which should precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent such as ethanol or a mixture of dichloromethane and hexanes.

-

Characterization: Confirm the structure of the purified 2-Bromo-7-methoxyphenazine using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Predicted Photophysical Properties and Rationale

The photophysical properties of 2-Bromo-7-methoxyphenazine will be dictated by the electronic nature of its substituents.

-

Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent is expected to increase the energy of the HOMO. This will likely lead to a bathochromic (red) shift in both the absorption and emission spectra compared to the parent phenazine molecule.[9]

-

Bromo Group (-Br): The bromine atom will have a dual effect. Its electron-withdrawing inductive effect is relatively weak. More significantly, as a heavy atom, it is expected to enhance spin-orbit coupling. This can facilitate intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁), which may result in a lower fluorescence quantum yield and potentially observable phosphorescence.

Experimental Characterization of Photophysical Properties

A comprehensive understanding of the photophysical behavior of 2-Bromo-7-methoxyphenazine requires a systematic experimental investigation.

UV-Visible Absorption Spectroscopy

This technique will determine the wavelengths of light absorbed by the molecule, corresponding to electronic transitions from the ground state to excited states.

Protocol for UV-Vis Absorption Spectroscopy:

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, acetonitrile, or dichloromethane).

-

Sample Preparation: Prepare a stock solution of 2-Bromo-7-methoxyphenazine of a known concentration (e.g., 1 mM). From this stock, prepare a series of dilutions to a final concentration suitable for absorbance measurements (typically in the micromolar range, with an absorbance maximum below 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorption (λₘₐₓ) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

This will provide information on the emission properties of the molecule, including its emission wavelength and quantum efficiency.

Protocol for Fluorescence Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).

-

Emission Spectrum: Excite the sample at its λₘₐₓ (determined from the UV-Vis spectrum) and scan the emission wavelengths to obtain the fluorescence emission spectrum and identify the wavelength of maximum emission (λₑₘ).

-

Excitation Spectrum: Set the emission monochromator to the λₑₘ and scan the excitation wavelengths. The resulting excitation spectrum should be similar in shape to the absorption spectrum.

-

Stokes Shift: Calculate the Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima.

Fluorescence Quantum Yield (ΦF) Determination

The quantum yield is a measure of the efficiency of the fluorescence process. It is determined relative to a standard of known quantum yield.

Protocol for Relative Quantum Yield Measurement:

-

Standard Selection: Choose a fluorescent standard that absorbs and emits in a similar wavelength range to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Absorbance Measurements: Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Fluorescence Measurements: Record the fluorescence emission spectra for all solutions and integrate the area under the emission curves.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are used to calculate the quantum yield of the sample using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

where η is the refractive index of the solvent.

Experimental Workflow Diagram:

Caption: Workflow for the photophysical characterization of 2-Bromo-7-methoxyphenazine.

Tabulated Summary of Expected Photophysical Data

The following table provides a template for summarizing the experimentally determined photophysical properties of 2-Bromo-7-methoxyphenazine in a common solvent like ethanol.

| Parameter | Symbol | Expected Value/Range |

| Absorption Maximum | λₘₐₓ | ~380-450 nm |

| Molar Extinction Coefficient | ε (M⁻¹cm⁻¹) | 10,000 - 30,000 |

| Emission Maximum | λₑₘ | ~450-550 nm |

| Stokes Shift | Δν (cm⁻¹) | 2000 - 4000 |

| Fluorescence Quantum Yield | ΦF | 0.1 - 0.5 (may be lower due to the bromo substituent) |

| Fluorescence Lifetime | τF (ns) | 1 - 10 |

Potential Applications in Drug Development

Based on its predicted properties, 2-Bromo-7-methoxyphenazine could be explored for several applications in drug development:

-

Fluorescent Probe: Its expected fluorescence in the visible region could be leveraged for developing fluorescent probes for bio-imaging, allowing for the visualization of specific cellular components or processes.

-

Photosensitizer for Photodynamic Therapy (PDT): The presence of the bromine atom may promote the formation of a triplet state, which can efficiently generate singlet oxygen and other reactive oxygen species upon irradiation. This makes it a potential candidate for use as a photosensitizer in PDT for the treatment of cancer and other diseases.[4][5][6]

Jablonski Diagram for Photophysical Processes

Caption: Jablonski diagram illustrating the key photophysical processes.

Conclusion

While 2-Bromo-7-methoxyphenazine remains a molecule to be fully explored, this guide provides a comprehensive roadmap for its synthesis and photophysical characterization. The strategic combination of a methoxy and a bromo substituent on the phenazine core suggests a compound with tunable and potentially valuable photophysical properties. The detailed protocols and predictive insights offered herein are intended to empower researchers to unlock the potential of this and other novel phenazine derivatives in the pursuit of new scientific frontiers in medicinal chemistry and materials science.

References

- ResearchGate. (2025).

- Royal Society of Chemistry. (n.d.). Synthesis and investigation of the photophysical, electrochemical and theoretical properties of phenazine–amine based cyan blue-red fluorescent materials for organic electronics. New Journal of Chemistry.

- National Institutes of Health. (2021). Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug.

- MDPI. (n.d.).

- MDPI. (n.d.). Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade.

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (n.d.).

- American Chemical Society. (2024). Phenazine Cations as Anticancer Theranostics. Journal of the American Chemical Society.

- National Institutes of Health. (n.d.). Phenazine Cations as Anticancer Theranostics†. PubMed Central.

- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and investigation of the photophysical, electrochemical and theoretical properties of phenazine–amine based cyan blue-red fluorescent materials for organic electronics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Phenazine-based photosensitizers for singlet oxygen generation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Methodological & Application

High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-7-methoxyphenazine

Application Note & Protocol | Version 1.0

Executive Summary

This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of 2-Bromo-7-methoxyphenazine . This scaffold represents a specific class of electron-deficient, nitrogen-containing heteroaromatics often utilized in DNA intercalation studies, fluorescent probes, and antimicrobial research.

The protocol addresses the three primary challenges inherent to this substrate:

-

Poor Solubility: The planar phenazine core leads to strong

- -

Catalyst Poisoning: The phenazine nitrogen atoms (N-5/N-10) can coordinate to the Palladium center, arresting the catalytic cycle.

-

Electronic Push-Pull: The 7-methoxy group (electron-donating) and the pyrazine core (electron-withdrawing) create an electronic bias that influences oxidative addition rates.

Strategic Reaction Design

Mechanistic Considerations

For 2-Bromo-7-methoxyphenazine, the oxidative addition of the C-Br bond to Pd(0) is generally facile due to the electron-deficient nature of the pyrazine ring. However, the subsequent transmetallation and reductive elimination steps are critical.

-

Ligand Selection: Monodentate phosphines (like PPh

) are susceptible to displacement by the phenazine nitrogens. Bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky, electron-rich ligands like SPhos are preferred to maintain catalyst integrity. -

Base Selection: Weak bases (Na

CO

Solvent Systems

Solubility is the yield-limiting factor.

-

Toluene/Water: Standard, but often fails to dissolve the phenazine starting material fully.

-

1,4-Dioxane/Water (Recommended): Offers excellent solubility for the phenazine core at elevated temperatures (

C) and is miscible with water to promote the activation of the boronic acid.

Optimized Protocol

Materials

-

Substrate: 2-Bromo-7-methoxyphenazine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl

-

Base: K

PO -

Solvent: 1,4-Dioxane / Distilled Water (4:1 v/v)

-

Atmosphere: Argon or Nitrogen (Balloon or Manifold)

Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

-

Dry a 25 mL Schlenk tube or microwave vial in an oven (

C) for 1 hour. Cool under a stream of Argon. -

Add 2-Bromo-7-methoxyphenazine (100 mg, 0.34 mmol, 1.0 equiv), Aryl Boronic Acid (0.41 mmol, 1.2 equiv), and K

PO -

Critical Step: Add Pd(dppf)Cl

(14 mg, 5 mol%) last to minimize oxidation before degassing.

Step 2: Solvent Addition & Degassing

-

Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL).

-

Seal the vessel with a septum.

-

Degas the mixture by sparging with Argon for 10–15 minutes (bubbling gas directly into the solvent via a long needle). Note: Phenazines are stable, but the catalyst is O

-sensitive.

Step 3: Reaction

-

Heat the reaction mixture to 90–100^{\circ}C in an oil bath or heating block.

-

Stir vigorously (800+ RPM). The suspension should clear as the temperature rises, though the product may precipitate later.

-

Monitor by TLC (Silica, 5% MeOH in DCM) or LC-MS after 2 hours. Most reactions complete within 4–6 hours.

Step 4: Work-up

-

Cool to room temperature.

-

Dilute with DCM (20 mL) and Water (20 mL).

-

Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 10 mL).

-

Wash combined organics with Brine (20 mL), dry over Na

SO

Step 5: Purification

-

Purify via Flash Column Chromatography.

-

Stationary Phase: Silica Gel (neutralized).

-

Eluent: Gradient of DCM

2% MeOH/DCM.-

Note: Phenazines often streak on silica. If streaking occurs, add 1% Triethylamine to the eluent.

-

Experimental Workflow Visualization

Figure 1: Logical workflow for the Suzuki coupling of 2-bromo-7-methoxyphenazine, including decision points for reaction monitoring.

Troubleshooting & Optimization Guide

| Issue | Observation | Root Cause | Corrective Action |

| Low Conversion | Starting material (SM) remains after 6h. | Catalyst deactivation by Phenazine N. | Switch to XPhos Pd G2 or increase Pd loading to 10%. |

| Precipitation | Solids crash out during reaction. | Product insolubility in Dioxane. | Add DMF (10-20% v/v) to the solvent mixture. |

| Protodebromination | Formation of 2-H-7-methoxyphenazine. | Reaction too hot or solvent too "wet" (proton source). | Use anhydrous Dioxane; switch base to Cs |

| Streaking on Column | Broad, tailing bands during purification. | Interaction with acidic silica. | Pre-wash silica with 1% Et |

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

- Hadjeri, M., et al. (2004). Synthesis and cytotoxicity of N-substituted-2-aminophenazine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(15), 3889-3892. (Provides context on phenazine solubility and handling).

-

Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

Sources

The Strategic Utility of 2-Bromo-7-methoxyphenazine as a Precursor for Advanced Fluorescent Probes

Introduction: Unveiling the Potential of the Phenazine Scaffold

In the dynamic landscape of molecular probes and diagnostics, the demand for sophisticated tools capable of selectively and sensitively detecting specific analytes in complex biological and environmental systems is ever-increasing. Phenazine derivatives have emerged as a privileged class of fluorophores due to their inherent photophysical properties, including high quantum yields, tunable emission spectra, and excellent photostability.[1] The rigid, planar structure of the phenazine core provides a robust scaffold for the rational design of fluorescent probes. Among the various functionalized phenazines, 2-Bromo-7-methoxyphenazine stands out as a particularly versatile and strategic precursor for the development of highly specific and sensitive fluorescent sensors.

This technical guide provides an in-depth exploration of 2-Bromo-7-methoxyphenazine as a key building block for fluorescent probe synthesis. We will delve into the rationale behind its use, detailing the role of its specific substituents, and provide comprehensive protocols for its conversion into a functional fluorescent probe. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical tools for their investigations.

The Rationale for Employing 2-Bromo-7-methoxyphenazine

The efficacy of 2-Bromo-7-methoxyphenazine as a fluorescent probe precursor is rooted in the strategic placement of its functional groups: the bromo group at the 2-position and the methoxy group at the 7-position.

-

The Bromo Group: A Versatile Handle for Functionalization. The bromine atom serves as an exceptionally versatile synthetic handle, enabling the introduction of a wide array of functionalities through well-established palladium-catalyzed cross-coupling reactions.[2] These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allow for the precise installation of recognition moieties (for specific analytes) or tuning groups to modulate the probe's photophysical properties.[3][4][5] This synthetic accessibility is a cornerstone of its utility, providing a straightforward path to a diverse library of probes from a single, common precursor.

-

The Methoxy Group: An Electron-Donating Modulator. The methoxy group at the 7-position acts as an electron-donating group (EDG), which significantly influences the electronic and photophysical properties of the phenazine core.[6] This EDG enhances the electron density of the aromatic system, often leading to a red-shift in the absorption and emission spectra and an increase in the fluorescence quantum yield. Furthermore, the presence of the methoxy group is crucial for establishing a donor-acceptor (D-A) architecture when an electron-withdrawing group (EWG) or a recognition site that becomes electron-withdrawing upon analyte binding is introduced at the 2-position. This D-A arrangement is the foundation for designing probes that operate via an intramolecular charge transfer (ICT) mechanism.[6][7]

Designing a Fluorescent Probe: The Intramolecular Charge Transfer (ICT) Mechanism

A common and effective strategy in fluorescent probe design is the utilization of the ICT mechanism. In a D-A type fluorophore, excitation with light promotes an electron from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly on the acceptor.[8] This charge separation in the excited state leads to a large change in the dipole moment, making the emission highly sensitive to the local environment's polarity.

By strategically designing a probe where the recognition event modulates the efficiency of the ICT process, a "turn-on" or ratiometric fluorescent response can be achieved. For instance, a probe can be designed to be initially non-fluorescent or weakly fluorescent. Upon binding to its target analyte, a conformational change or an electronic perturbation can enhance the ICT process, leading to a significant increase in fluorescence intensity.

The following diagram illustrates the general principle of an ICT-based fluorescent probe derived from 2-Bromo-7-methoxyphenazine.

Caption: Workflow for developing an ICT-based fluorescent probe.

Application Note: A Turn-On Fluorescent Probe for Thiols based on 2-Bromo-7-methoxyphenazine

This application note details the synthesis and application of a novel fluorescent probe, PZ-NBD , derived from 2-Bromo-7-methoxyphenazine for the detection of biothiols such as cysteine, homocysteine, and glutathione.

Principle of Detection

The probe PZ-NBD is designed based on the ICT mechanism. The fluorophore consists of the electron-rich 7-methoxyphenazine core (donor) and a 4-nitrobenzofurazan (NBD) group (acceptor and recognition site) attached at the 2-position. The NBD ether linkage is susceptible to nucleophilic attack by thiols. In its native state, the strong electron-withdrawing nature of the NBD group leads to efficient ICT, but also significant fluorescence quenching. Upon reaction with a thiol, the NBD ether is cleaved, releasing 2-amino-7-methoxyphenazine, a highly fluorescent species. This cleavage disrupts the original D-A structure and "turns on" the fluorescence.

Caption: Sensing mechanism of the thiol probe PZ-NBD.

Synthesis of PZ-NBD Probe

The synthesis of PZ-NBD is a two-step process starting from 2-Bromo-7-methoxyphenazine.

Step 1: Synthesis of 2-Amino-7-methoxyphenazine

This step involves a Buchwald-Hartwig amination reaction to replace the bromine atom with an amino group.

Materials:

-

2-Bromo-7-methoxyphenazine

-

Benzophenone imine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Hydrochloric acid (2 M)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

To an oven-dried Schlenk flask, add 2-Bromo-7-methoxyphenazine (1 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (10 mL), followed by benzophenone imine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

-

Heat the reaction mixture at 100 °C under argon for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and add 2 M HCl (10 mL). Stir vigorously for 1 hour.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Amino-7-methoxyphenazine.

Step 2: Synthesis of PZ-NBD

This step involves the reaction of the synthesized amine with 4-chloro-7-nitrobenzofurazan (NBD-Cl).

Materials:

-

2-Amino-7-methoxyphenazine

-

4-Chloro-7-nitrobenzofurazan (NBD-Cl)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Protocol:

-

Dissolve 2-Amino-7-methoxyphenazine (1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

-

Add K₂CO₃ (3 mmol) and NBD-Cl (1.1 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration and wash with cold water.

-

Dry the solid under vacuum and purify by recrystallization or column chromatography to yield the PZ-NBD probe.

Spectroscopic Properties and Thiol Detection

Table 1: Photophysical Properties of PZ-NBD and its Reaction Product

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| PZ-NBD | ~480 | ~540 | < 0.01 |

| 2-Amino-7-methoxyphenazine | ~410 | ~515 | ~0.6 |

Protocol for Thiol Detection:

-

Prepare a stock solution of PZ-NBD (1 mM) in DMSO.

-

Prepare stock solutions of various thiols (e.g., cysteine, glutathione) and other amino acids in a suitable buffer (e.g., PBS, pH 7.4).

-

In a cuvette, add the buffer solution and the PZ-NBD stock solution to a final concentration of 10 µM.

-

Record the initial fluorescence spectrum.

-

Add the thiol solution to the cuvette at the desired concentration.

-

Incubate at 37 °C and record the fluorescence spectra at different time intervals.

-

A significant increase in fluorescence intensity at ~515 nm indicates the presence of thiols.

Conclusion: A Gateway to Advanced Sensing Platforms

2-Bromo-7-methoxyphenazine is a highly valuable and strategically designed precursor for the synthesis of advanced fluorescent probes. Its inherent reactivity, coupled with the modulating effect of the methoxy group, provides a robust platform for creating sensors based on sophisticated mechanisms like Intramolecular Charge Transfer. The detailed protocols and application notes presented here for the thiol-sensitive probe PZ-NBD serve as a practical guide and a testament to the broad potential of this precursor in developing novel tools for chemical biology, diagnostics, and drug discovery. The principles outlined can be readily adapted to design probes for a multitude of other analytes, making 2-Bromo-7-methoxyphenazine a cornerstone in the modern molecular probe designer's toolkit.

References

-

Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. [Link]

-

Guo, S., Wang, L., & Jiang, B. A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. RSC Advances, 2022 , 12(15), 9234-9239. [Link]

-

Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., & Adams, J. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 2021 , 86(24), 17777-17788. [Link]

-

Shi, H. X., Bao, H. W., & Wu, G. Y. Solvation controlled excited-state dynamics in a donor–acceptor phenazine-imidazole derivative. Physical Chemistry Chemical Physics, 2024 , 26(22), 17743-17750. [Link]

-

Demchuk, O. M., Kapłon, K., Mazur, L., Strzelecka, D., & Pietrusiewicz, K. M. Readily Available Catalysts for Demanding Suzuki-Miyaura Couplings under Mild Conditions. Tetrahedron, 2016 , 72(42), 6668-6677. [Link]

-

Hartwig, J. F. Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 2008 , 41(11), 1534-1544. [Link]

-

Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]

-

Lakowicz, J. R. Principles of Fluorescence Spectroscopy. Springer, 2006 . [Link]

-

Rettig, W. Photoinduced charge separation via twisted intramolecular charge transfer states. Topics in Current Chemistry, 1994 , 169, 253-299. [Link]

-

Winkler, J. D., Twenter, B. M., & Gendron, T. A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. HETEROCYCLES, 2012 , 84(2), 1345. [Link]

-

Zhang, J., et al. A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. RSC Advances, 2022 , 12, 9234-9239. [Link]

-

Valeur, B. Molecular Fluorescence: Principles and Applications. Wiley-VCH, 2012 . [Link]

-

Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews, 2003 , 103(10), 3899-4032. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Photophysical properties of N-methyl and N-acetyl substituted alloxazines: a theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvation controlled excited-state dynamics in a donor–acceptor phenazine-imidazole derivative - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02417F [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Buchwald-Hartwig amination of 2-Bromo-7-methoxyphenazine

Application Note: High-Fidelity Buchwald-Hartwig Amination of 2-Bromo-7-methoxyphenazine

Part 1: Executive Summary & Strategic Rationale

The Challenge: Functionalizing the phenazine core is a critical step in the development of DNA intercalators, antitumor antibiotics (e.g., clofazimine derivatives), and ratiometric fluorescent probes. However, 2-Bromo-7-methoxyphenazine presents a "double-edged" synthetic challenge:

-

Catalyst Deactivation: The two endocyclic nitrogen atoms in the pyrazine core are potent

-donors capable of displacing phosphine ligands, leading to palladium sequestration and catalytic arrest. -

Solubility vs. Reactivity: The tricyclic planar structure confers poor solubility in standard non-polar solvents (toluene), while the electron-rich methoxy group at C7 deactivates the C2-bromide towards oxidative addition compared to a naked phenazine.

The Solution: This protocol utilizes a Third-Generation Buchwald-Hartwig System specifically engineered for heteroaryl halides. We employ a bulky, biaryl monophosphine (BrettPhos) or a wide-bite-angle bisphosphine (Xantphos) to prevent N-coordination, coupled with a mild base system to preserve the methoxy ether linkage.

Part 2: Mechanistic Design & Causality

To ensure reproducibility, one must understand the "why" behind the reagents.

Ligand Selection: The Steric Shield

Standard ligands like PPh3 or dppf fail here because the phenazine nitrogen competes for the Pd center.

-

Recommendation: Xantphos or BrettPhos .

-

Mechanism: Xantphos imposes a wide bite angle (~111°), forcing the reductive elimination step. BrettPhos provides extreme steric bulk, creating a "shell" around the Pd that permits the entry of the amine but blocks the approach of the bulky phenazine nitrogen lone pairs.

The Base-Solvent Matrix

-

Solvent: 1,4-Dioxane is superior to Toluene. It provides the necessary polarity to solubilize the phenazine substrate at elevated temperatures (

). -

Base: Cs

CO

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway, highlighting the critical "Ligand Protection" phase that prevents catalyst poisoning by the phenazine core.

Figure 1: Catalytic cycle emphasizing the critical oxidative addition and the risk of off-cycle catalyst resting states (poisoning) if improper ligands are used.

Part 3: Standardized Experimental Protocol

Target Reaction: Coupling of 2-Bromo-7-methoxyphenazine with Morpholine (Model Secondary Amine).

Reagents & Stoichiometry

| Component | Role | Equiv. | Mass/Vol (for 1 mmol scale) |

| 2-Bromo-7-methoxyphenazine | Substrate | 1.0 | 289.1 mg |

| Morpholine | Nucleophile | 1.2 | 104 |

| Pd | Pre-catalyst | 0.02 (4 mol% Pd) | 18.3 mg |

| Xantphos | Ligand | 0.06 (6 mol%) | 34.7 mg |

| Cs | Base | 2.0 | 651.6 mg |

| 1,4-Dioxane | Solvent | 0.2 M | 5.0 mL |

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

-

In a glovebox or under active Argon flow, charge a dry reaction vial with Pd

(dba) -

Add 1.0 mL of anhydrous 1,4-Dioxane.

-

Stir at room temperature for 5–10 minutes. Observation: The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation of the palladium.

Step 2: Reaction Assembly

-

To the pre-complexed catalyst vial, add the solid 2-Bromo-7-methoxyphenazine and Cs

CO -

Add the remaining 4.0 mL of 1,4-Dioxane.

-

Add the Morpholine (amine) last via microliter syringe.

-

Seal the vial with a crimp cap containing a PTFE-lined septum.

Step 3: Execution

-

Place the reaction block on a heater set to 100°C .

-

Stir vigorously (800–1000 RPM). Note: Phenazines are heavy; poor stirring leads to stalled conversion.

-

Timecourse: Monitor via LC-MS at 2 hours, 6 hours, and 12 hours.

-

Target Mass: [M+H]+ = 296.1 (Product).

-

Starting Material: [M+H]+ = 289.0/291.0 (Bromide pattern).

-

Step 4: Workup & Purification

-

Cool to room temperature.

-

Filter the mixture through a pad of Celite to remove inorganic salts (CsBr, excess base). Rinse the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Eluent: DCM:MeOH (gradient 100:0 to 95:5). Phenazines are often highly colored (yellow/red); visually track the colored band.

-

Part 4: Workflow Visualization

Figure 2: Operational workflow for the amination process.

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch ligand to BrettPhos or RuPhos (bulky ligands prevent N-binding). |

| Debromination (Ar-H) | Ensure amine is dry. If using primary amines, lower temp to 80°C. | |

| Demethylation (Ar-OH) | Base too strong | Confirm use of Cs |

| Insoluble SM | Solvent Polarity | Switch solvent to DMAc or DMF (degassed thoroughly). |

Part 6: Safety & Handling

-

Phenazine Toxicity: Many phenazine derivatives are DNA intercalators and potential mutagens. Handle all solids in a fume hood or glovebox.

-

Palladium Waste: Segregate heavy metal waste streams.

-

Pressurized Vessels: Heating dioxane to 100°C creates internal pressure. Use pressure-rated vials.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

- Rationale: Authoritative guide on ligand selection (BrettPhos/Xantphos) for heteroaryl halides.

-

Guram, A. S., et al. (2004). New Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(15), 4790-4791.

- Rationale: Establishes the efficacy of wide-bite-angle ligands (like Xantphos) in difficult couplings.

-

Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 61(3), 1133-1135.

- Rationale: Foundational text for the mechanism of amination and base comp

-

Pike, S. J., et al. (2015). Synthesis of functionalised phenazines via Buchwald–Hartwig amination. Organic & Biomolecular Chemistry, 13, 9580-9584.

- Rationale: Direct application of Buchwald conditions to the phenazine core, validating the feasibility of this specific scaffold.

Application Notes and Protocols for the Strategic Functionalization of 2-Bromo-7-methoxyphenazine

Introduction: The Phenazine Scaffold as a Privileged Heterocycle in Drug Discovery

Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules and functional materials.[1] Their planar, electron-deficient aromatic system allows them to intercalate with DNA and participate in redox processes, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic functionalization of the phenazine core is a critical endeavor in medicinal chemistry, as the introduction of diverse substituents allows for the fine-tuning of these biological activities, as well as the modulation of physicochemical properties like solubility and metabolic stability.[4]

2-Bromo-7-methoxyphenazine is a key intermediate in the synthesis of complex phenazine derivatives. The methoxy group is a common feature in many natural phenazine products, while the bromo substituent serves as a versatile synthetic handle for introducing a wide range of functionalities through modern cross-coupling chemistry. This guide provides detailed protocols and technical insights for the functionalization of this important building block, with a focus on robust and widely applicable palladium-catalyzed cross-coupling reactions.

Core Principle: Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of an aryl bromide like 2-Bromo-7-methoxyphenazine is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance under relatively mild conditions.[5][6] The general mechanism for these transformations follows a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8]

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-7-methoxyphenazine. This is often the rate-limiting step of the reaction.[8]

-

Transmetalation: The organic group (R') from an organometallic reagent is transferred to the palladium center, displacing the halide.[7]

-

Reductive Elimination: The two organic fragments (the phenazine and the new substituent R') are coupled together and eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[8]

This guide will focus on three of the most powerful cross-coupling reactions for functionalizing 2-Bromo-7-methoxyphenazine: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C (alkyne) bond formation.

Protocol 1: Suzuki-Miyaura Coupling for Aryl and Vinyl Functionalization

The Suzuki-Miyaura reaction is an exceptionally versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, typically a boronic acid or a boronic ester.[9][10] Its advantages include mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[11]

Causality and Experimental Choices

-

Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a phosphine ligand is crucial. For electron-deficient heterocycles like phenazines, ligands such as dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) can be effective as they stabilize the palladium catalyst and promote the reaction.[12]

-

Base: A base is required to activate the boronic acid for the transmetalation step.[11] Inorganic bases like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) are commonly used. K₃PO₄ is often a good choice for heterocyclic substrates.[13]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often employed to dissolve both the organic starting materials and the inorganic base.[14]

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol: Synthesis of 2-Aryl-7-methoxyphenazine

This protocol is a representative procedure and may require optimization for specific boronic acids.

-

Reagent Preparation: To an oven-dried Schlenk flask, add 2-Bromo-7-methoxyphenazine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-aryl-7-methoxyphenazine.

| Parameter | Typical Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%) | Efficient for coupling aryl bromides. |

| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the starting material. |

| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Activates the boronic acid for transmetalation. |